molecular formula C10H10ClFO B14077791 1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one

1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one

Cat. No.: B14077791
M. Wt: 200.64 g/mol
InChI Key: YVNWGENKUDDYGM-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a chlorinated and fluoromethyl-substituted aromatic ring. This compound belongs to a broader class of aryl ketones, which are of significant interest in pharmaceutical and materials chemistry due to their diverse reactivity and biological activity.

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

1-[2-chloro-3-(fluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10ClFO/c1-7(13)5-8-3-2-4-9(6-12)10(8)11/h2-4H,5-6H2,1H3

InChI Key

YVNWGENKUDDYGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)CF)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one typically involves the reaction of 2-chloro-3-(fluoromethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method is the Friedel-Crafts acylation, where the benzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques such as distillation and recrystallization ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chloro and fluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

1-(3-(Trifluoromethyl)phenyl)propan-2-one
  • Structure : Aromatic ring substituted with a trifluoromethyl (-CF₃) group at the meta position.
  • Key Differences: The trifluoromethyl group is more electron-withdrawing and lipophilic than the fluoromethyl (-CH₂F) group in the target compound.
  • Synthesis : Prepared via hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile followed by reaction with acetic anhydride and a catalyst .
  • Application : Intermediate in fenfluramine synthesis, an anti-epileptic drug .
1-(4-Fluoro-2-nitrophenyl)propan-2-one
  • Structure: Features a nitro (-NO₂) and fluoro (-F) substituent on the aromatic ring.
  • Key Differences : The nitro group introduces strong electron-withdrawing effects and may confer explosive properties. Unlike the target compound, it lacks the fluoromethyl group, reducing steric bulk .
  • CAS Number : 39616-99-4 .
3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one
  • Structure : Combines a chloro-fluorophenyl group with a thienyl ring and an α,β-unsaturated ketone.
  • Key Differences: The α,β-unsaturation increases reactivity toward nucleophilic attack.

Functional Group Variations

Propen-1-one Derivatives
  • Example : (E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one.
  • Key Differences : The α,β-unsaturated ketone system enables conjugation, enhancing UV absorption and reactivity in Michael addition reactions. Hydroxyl groups improve solubility in polar solvents .
Hydroxyphenyl-Substituted Analogs
  • Example : 1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one.
  • Key Differences : Hydroxyl groups facilitate hydrogen bonding, increasing melting points and aqueous solubility compared to halogenated analogs. These compounds are often evaluated for antimicrobial activity .

Data Table: Comparative Analysis

Compound Name Substituents Molecular Weight Key Properties Applications Reference
1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one 2-Cl, 3-CH₂F ~202.6 (est.) High lipophilicity, electron-withdrawing Pharmaceutical intermediate
1-(3-(Trifluoromethyl)phenyl)propan-2-one 3-CF₃ 202.18 Enhanced hydrophobicity Fenfluramine synthesis
1-(4-Fluoro-2-nitrophenyl)propan-2-one 4-F, 2-NO₂ ~213.1 (est.) Explosive potential, polar Research intermediate
3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one 2-Cl, 6-F, thienyl ~294.7 (est.) Conjugated system, UV-active Materials chemistry

Biological Activity

1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanism of action, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C10_{10}H10_{10}ClF and a molecular weight of approximately 200.64 g/mol. The presence of both chloro and fluoromethyl groups enhances its reactivity and biological activity.

The biological activity of 1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound acts as an electrophile, reacting with nucleophilic sites on proteins or enzymes, which can lead to inhibition or modification of their activity. This characteristic makes it a candidate for studies involving enzyme inhibition, protein-ligand interactions, and potential therapeutic applications.

Antimicrobial Activity

1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one has shown promising antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against strains of Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

These results indicate that the compound may serve as a basis for developing new antimicrobial agents.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound exhibited cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50_{50} (µM)
MCF-712.5
A54915.0

These findings suggest that 1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one may inhibit cancer cell proliferation through mechanisms that warrant further investigation.

Case Studies

  • Antiplasmodial Activity : A study investigated the antiplasmodial activity of structurally related compounds, revealing that modifications in the side chains significantly influenced efficacy against Plasmodium falciparum. While specific data on 1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one were not available, the insights gained from this research highlight the importance of structural variations in enhancing biological activity .
  • Cytotoxicity Assessment : In a cytotoxicity assay using the Vero cell line, compounds similar to 1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one demonstrated selectivity indices ranging from 37 to over 37,000, indicating favorable safety profiles compared to existing treatments . This suggests that derivatives of this compound could be explored for therapeutic use with minimal toxicity.

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